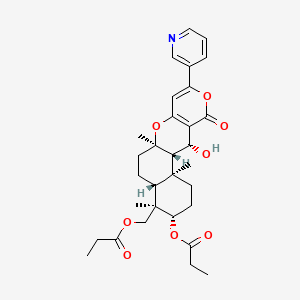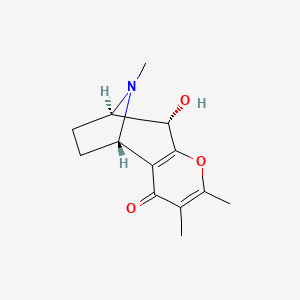![molecular formula C36H66NO28PS B1245697 6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)
6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having an alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl residue at the 6-position. It is a glycoside, a tetrasaccharide derivative and a myo-inositol monophosphate derivative. It derives from a myo-inositol.
科学的研究の応用
Synthesis and Applications in Glycosyl Phosphatidylinositol (GPI) Anchors
Mayer and Schmidt (1999) explored the synthesis of a GPI anchor of yeast, which is a complex molecule similar to the specified compound. Their work involved the synthesis of various building blocks, including α-glucosaminyl inositol and tetramannosyl components, which are structurally related to the compound . This research is significant for understanding GPI anchor synthesis, a crucial element in cellular biology, particularly in membrane protein anchoring (Mayer & Schmidt, 1999).
Advancements in Stereoselective Synthesis
Casero et al. (1996) conducted research on the stereoselective synthesis of isosteric phosphono analogues of N-acetyl-alpha-D-glucosamine 1-phosphate and N-acetyl-alpha-D-mannosamine 1-phosphate. These compounds are structurally related to the specified chemical, highlighting the importance of stereochemistry in the synthesis of complex saccharides and their analogues. This study contributes to the broader field of carbohydrate chemistry and its applications in medicinal chemistry and biology (Casero et al., 1996).
Novel Approaches in Carbohydrate Chemistry
Crich and Dudkin (2000) and Crich and Yao (2004) investigated efficient methods for synthesizing complex carbohydrates, including beta-mannopyranosyl phosphoisoprenoids and 6-deoxy sugars from mannosyl glycosyl donors. These studies contribute to the understanding of carbohydrate synthesis, particularly in creating complex structures that resemble parts of the specified compound. Their research has implications for developing new synthetic routes and understanding carbohydrate behavior in biological systems (Crich & Dudkin, 2000); (Crich & Yao, 2004).
Solubility Studies and Physical Properties
Gong et al. (2012) studied the solubility of various saccharides, including mannose, in ethanol-water solutions. Understanding the solubility and physical properties of saccharides is essential for applications in pharmaceutical formulation and biotechnology. Their research offers insights into how complex saccharides, related to the specified compound, behave in different solvent systems (Gong et al., 2012).
Novel Water-Soluble Phosphorus Compounds
Gonschorowsky et al. (2006) synthesized new functionalized water-soluble phosphorus compounds using cyclohexyl-substituted (hydroxymethyl)phosphane. This study is relevant for understanding the behavior and potential applications of phosphorus compounds in aqueous environments, which could be extrapolated to similar compounds like the specified chemical (Gonschorowsky et al., 2006).
Implications in Signal Transduction and Biological Processes
Jaworek et al. (1999) synthesized a trisaccharide related to insulin signal transduction, highlighting the importance of complex saccharides in biological signaling pathways. This research provides a context for understanding how structurally complex saccharides, similar to the specified compound, can play a role in crucial biological processes (Jaworek et al., 1999).
特性
製品名 |
6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate |
|---|---|
分子式 |
C36H66NO28PS |
分子量 |
1023.9 g/mol |
IUPAC名 |
[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-5-[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate |
InChI |
InChI=1S/C36H66NO28PS/c37-15-19(44)29(13(9-40)60-33(15)63-30-25(50)22(47)23(48)26(51)31(30)65-66(54,55)57-5-3-1-2-4-6-67)62-35-28(53)21(46)18(43)14(61-35)10-56-36-32(24(49)17(42)12(8-39)59-36)64-34-27(52)20(45)16(41)11(7-38)58-34/h11-36,38-53,67H,1-10,37H2,(H,54,55)/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23-,24+,25+,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-,36+/m1/s1 |
InChIキー |
UMFDQWBXDZZOKA-RSEXLHEFSA-N |
異性体SMILES |
C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)N)O)O)O)O |
正規SMILES |
C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



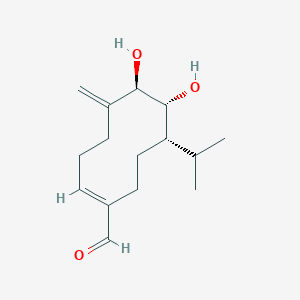
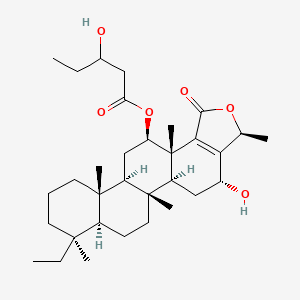
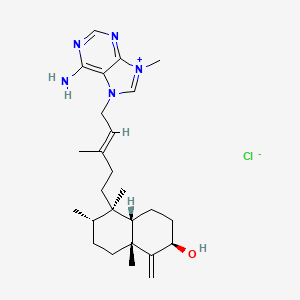
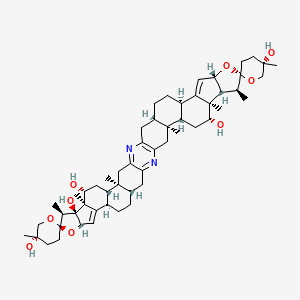
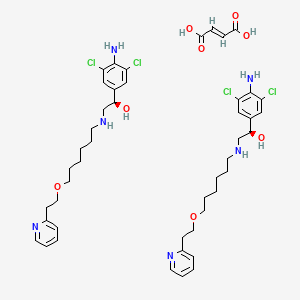
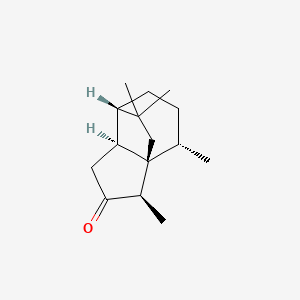
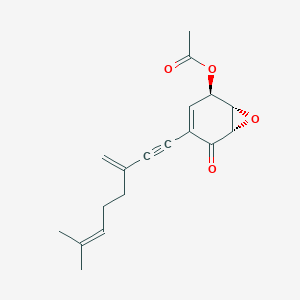
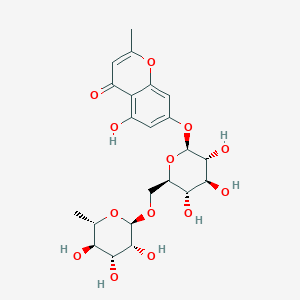
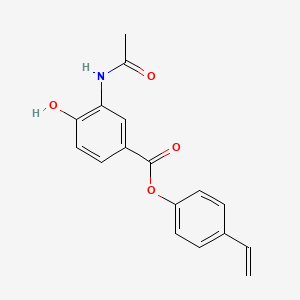
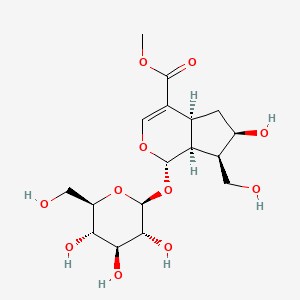
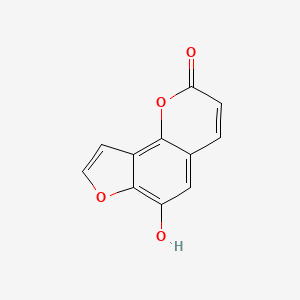
![(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione](/img/structure/B1245634.png)
